molecular formula C16H11Cl2NO3 B5706668 N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide

N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide

Katalognummer B5706668
Molekulargewicht: 336.2 g/mol
InChI-Schlüssel: XHWFGAHZXGWNOK-QHHAFSJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzodioxol-5-yl-3-(2,4-dichlorophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDAA and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Wirkmechanismus

BDAA exerts its biological effects by binding to specific targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, BDAA has been found to inhibit FAAH, an enzyme responsible for the breakdown of endocannabinoids, which play a key role in pain modulation and inflammation. BDAA has also been shown to bind to CB1 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
BDAA has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on enzymes and receptors, BDAA has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. BDAA has also been found to have neuroprotective effects, potentially making it a useful therapeutic agent for neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

BDAA has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. Additionally, it has been shown to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying specific biological processes. However, like all chemical compounds, BDAA has limitations in terms of its stability and solubility, which can affect its efficacy and reproducibility in experiments.

Zukünftige Richtungen

There are several potential future directions for research on BDAA. One area of interest is the development of BDAA-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which BDAA exerts its biological effects and to identify additional targets for this compound. Finally, the development of new synthetic methods for BDAA and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of BDAA involves the condensation of 2,4-dichlorophenylacetonitrile with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with acryloyl chloride to obtain BDAA. This synthesis method has been optimized for high yields and purity.

Wissenschaftliche Forschungsanwendungen

BDAA has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including COX-2, FAAH, and CB1. These properties make it a promising candidate for the development of novel therapeutics for a variety of diseases, including cancer, inflammation, and neurological disorders.

Eigenschaften

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-11-3-1-10(13(18)7-11)2-6-16(20)19-12-4-5-14-15(8-12)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWFGAHZXGWNOK-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.